molecular formula C11H16N2O4 B231387 3-Decenoic acid N-ethylcysteamine thioester CAS No. 15469-76-8

3-Decenoic acid N-ethylcysteamine thioester

Cat. No.: B231387
CAS No.: 15469-76-8
M. Wt: 271.42 g/mol
InChI Key: CVOBRLAYVGOYCM-CMDGGOBGSA-N
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Description

3-Decenoic acid N-ethylcysteamine thioester: is an organic compound belonging to the class of fatty acyl thioesters These compounds are characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Decenoic acid N-ethylcysteamine thioester can be achieved through several methods. One common approach involves the reaction of a fatty acid with a thiol in the presence of a coupling agent. For example, the reaction of dec-3-enoic acid with 2-acetamidoethanethiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) can yield the desired thioester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 3-Decenoic acid N-ethylcysteamine thioester can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thioester group can be reduced to form thiols.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Decenoic acid N-ethylcysteamine thioester involves its interaction with specific molecular targets, such as enzymes. The thioester group can undergo nucleophilic attack by enzyme active sites, leading to the formation of enzyme-substrate complexes. This interaction can modulate enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

  • S-(2-acetamidoethyl) hexadecanethioate
  • S-(2-acetamidoethyl) 1H-pyrrole-2-carbothioate
  • S-(2-acetamidoethyl) cyclohexanecarbothioate

Comparison: 3-Decenoic acid N-ethylcysteamine thioester is unique due to its specific fatty acyl chain length and the presence of an unsaturated bond (E-configuration). This structural feature can influence its reactivity and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

S-(2-acetamidoethyl) (E)-dec-3-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2S/c1-3-4-5-6-7-8-9-10-14(17)18-12-11-15-13(2)16/h8-9H,3-7,10-12H2,1-2H3,(H,15,16)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOBRLAYVGOYCM-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCC(=O)SCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CC(=O)SCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15469-76-8
Record name 3-Decenoic acid N-ethylcysteamine thioester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015469768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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